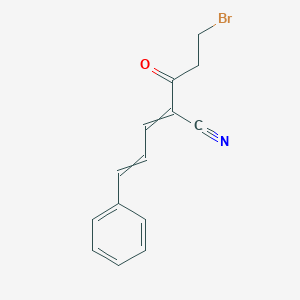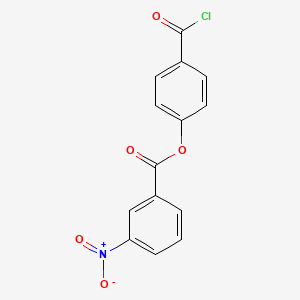
2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile is an organic compound with a complex structure that includes a bromopropanoyl group, a phenyl ring, and a penta-2,4-dienenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by a series of substitution and addition reactions to introduce the desired functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bonds in the penta-2,4-dienenitrile moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or carboxylic acids.
科学的研究の応用
2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile involves its interaction with molecular targets such as enzymes and receptors. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
類似化合物との比較
Similar Compounds
- 3-Bromopropionyl chloride
- 2-Bromopropionyl bromide
- 4-Bromobutyryl chloride
Uniqueness
Compared to similar compounds, 2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and makes it a valuable tool in research and industrial applications.
特性
CAS番号 |
89822-89-9 |
|---|---|
分子式 |
C14H12BrNO |
分子量 |
290.15 g/mol |
IUPAC名 |
2-(3-bromopropanoyl)-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C14H12BrNO/c15-10-9-14(17)13(11-16)8-4-7-12-5-2-1-3-6-12/h1-8H,9-10H2 |
InChIキー |
XAHPVZSMMLGZBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14385038.png)
![N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide](/img/structure/B14385041.png)
![1,1'-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene](/img/structure/B14385052.png)
![1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol](/img/structure/B14385056.png)

![Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane](/img/structure/B14385063.png)
![2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14385064.png)
![N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14385072.png)
![3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14385084.png)

![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)
